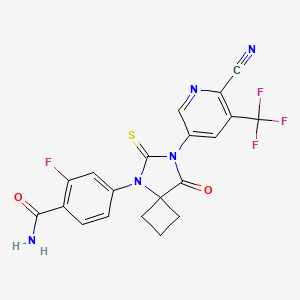

N-Desmethylapalutamide

Overview

Description

N-Desmethyl-Apalutamide is a nonsteroidal antiandrogen and the major active metabolite of apalutamide. Apalutamide is used as a hormonal antineoplastic agent in the treatment of metastatic prostate cancer. N-Desmethyl-Apalutamide exhibits similar activity to apalutamide and circulates at comparable concentrations during apalutamide therapy .

Mechanism of Action

Target of Action

N-Desmethylapalutamide is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of apalutamide . The primary target of this compound is the androgen receptor (AR), a nuclear receptor that plays a crucial role in the development and progression of prostate cancer .

Mode of Action

This compound acts as an antagonist of the androgen receptor. It selectively binds to the ligand-binding domain of the androgen receptor, blocking its nuclear translocation and preventing it from binding to androgen response elements . This inhibits the transcription of AR gene targets in prostate tumors, thereby blocking the effect of androgens that promote tumor growth .

Biochemical Pathways

The action of this compound affects the androgen signaling pathway. By inhibiting the androgen receptor, this compound prevents the activation of genes that are regulated by androgens. This leads to a decrease in the expression of genes that promote cell growth and survival, thereby inhibiting the growth of prostate cancer cells .

Pharmacokinetics

This compound is predominantly eliminated by metabolic clearance, with the formation of this compound mediated predominantly by cytochrome P450 (CYP) 2C8 and, to a lesser extent, CYP3A4 . Both this compound and apalutamide act as inducers of human CYP3A4 and CYP2B6 enzymes in vitro via activation of PXR (pregnane X receptor)/CAR . After 4 weeks of treatment, more than 95% of steady-state exposure of apalutamide and this compound is reached .

Result of Action

The antagonistic action of this compound on the androgen receptor leads to a reduction in tumor growth and induces apoptosis of tumor cells, leading to decreased tumor volume . In clinical studies, this compound has shown evidence of antitumor activity in patients with metastatic castration-resistant prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound. As this compound is metabolized by CYP2C8 and CYP3A4, drugs that inhibit or induce these enzymes can alter the plasma concentrations of this compound . No major changes in the pharmacokinetics of apalutamide or pharmacologically active moieties are expected with strong cyp3a4/cyp2c8 inhibitors/inducers .

Biochemical Analysis

Biochemical Properties

N-Desmethylapalutamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with androgen receptors, inhibiting their activity and thereby reducing the effects of androgens in the body . This interaction is essential in the treatment of prostate cancer, as it helps to inhibit the growth of cancer cells that rely on androgens for proliferation. Additionally, this compound is involved in the induction of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, via activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor signaling pathways, which are crucial for the growth and survival of prostate cancer cells . This inhibition leads to a decrease in gene expression related to cell proliferation and survival, ultimately resulting in reduced cancer cell growth. Furthermore, this compound affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, preventing the activation of these receptors by androgens . This binding inhibits the transcription of androgen-responsive genes, which are essential for the growth and survival of prostate cancer cells. Additionally, this compound acts as an inducer of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, through the activation of PXR and CAR . This induction leads to increased metabolism and clearance of various drugs and endogenous compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of drug-metabolizing enzymes and alterations in gene expression . These changes can impact the efficacy and safety of the compound in long-term treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits androgen receptor signaling and reduces prostate cancer cell growth . At higher doses, this compound can cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized in the liver by CYP2C8 and CYP3A4, leading to the formation of various metabolites . Additionally, this compound acts as an inducer of CYP3A4 and CYP2B6, which can impact the metabolism of other drugs and endogenous compounds . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The compound exhibits high protein binding (95%), which influences its distribution and accumulation in different tissues . Additionally, this compound interacts with organic cation transporter 2 (OCT2), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion (MATE) transporters, affecting its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to androgen receptors to exert its effects. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Desmethyl-Apalutamide is formed from apalutamide in the liver through the action of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The synthetic route involves the demethylation of apalutamide, which is a complex process requiring specific reaction conditions and catalysts.

Industrial Production Methods: Industrial production of N-Desmethyl-Apalutamide involves the large-scale synthesis of apalutamide followed by its metabolic conversion. The process is optimized to ensure high yield and purity, utilizing advanced techniques in organic synthesis and biotransformation .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl-Apalutamide primarily undergoes metabolic reactions, including oxidation and reduction. The compound is metabolized by cytochrome P450 enzymes, leading to various oxidative products .

Common Reagents and Conditions: The metabolic reactions involve enzymes such as CYP2C8 and CYP3A4, which facilitate the oxidation and reduction processes. These reactions typically occur under physiological conditions within the liver .

Major Products: The major products formed from the metabolic reactions of N-Desmethyl-Apalutamide include various oxidized metabolites. These metabolites are further processed and excreted from the body .

Scientific Research Applications

N-Desmethyl-Apalutamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.

Biology: The compound is studied for its role in androgen receptor inhibition and its effects on cellular processes.

Comparison with Similar Compounds

Apalutamide: The parent compound, used as a hormonal antineoplastic agent.

Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.

Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .

Biological Activity

N-Desmethylapalutamide, a significant active metabolite of apalutamide, plays a crucial role in the therapeutic landscape for prostate cancer, particularly in patients with high-risk non-metastatic castration-resistant prostate cancer (NM-CRPC). This compound exhibits distinct biological activities, primarily through its interaction with androgen receptors, which are pivotal in the progression of prostate cancer.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Common Name | N-Desmethyl Apalutamide |

| CAS Number | 1332391-11-3 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 463.41 g/mol |

| CYP Enzyme Induction | Moderate to strong inducer of CYP3A4 and CYP2B6 |

This compound is noted to be a less potent antagonist of the androgen receptor compared to its parent compound, apalutamide, contributing approximately one-third of the overall activity of apalutamide in clinical settings .

This compound functions primarily by antagonizing androgen receptors, thereby inhibiting the action of androgens (male hormones) that can promote the growth of prostate cancer cells. This mechanism is crucial in managing prostate cancer progression.

Pharmacokinetics

Research has shown that this compound's pharmacokinetic profile includes:

- Absorption and Distribution : Following oral administration of apalutamide, this compound reaches steady-state concentrations after approximately four weeks. The apparent clearance rate is around 1.5 L/h, indicating slow elimination from the body .

- Exposure Response Relationships : In a study involving 1,207 patients from the SPARTAN trial, no statistically significant relationship was found between the exposure levels of this compound and metastasis-free survival (MFS). However, higher exposure levels were associated with an increased incidence of treatment-emergent adverse events such as skin rash and weight loss .

SPARTAN Study Insights

The SPARTAN study evaluated apalutamide and its metabolite in patients with NM-CRPC. Key findings include:

- Patient Demographics : The study included 806 patients receiving apalutamide and 401 on placebo.

- Dose Adjustments : Approximately 21% of patients required dose reductions due to adverse effects, highlighting the importance of monitoring plasma concentrations to manage side effects effectively .

Population Pharmacokinetics

A comprehensive analysis pooled data from multiple studies involving 1,092 subjects. The results indicated:

- Inter-individual Variability : There was low variability in apparent clearance rates (<20%), suggesting consistent pharmacokinetic behavior across different populations.

- Health Status Correlation : Factors such as health status, body weight, and albumin concentration were identified as influencing pharmacokinetics but had minimal clinical relevance .

Efficacy Case Study

In a case series involving patients treated with apalutamide:

- Patients demonstrated a significant delay in disease progression when treated with recommended doses.

- Monitoring plasma levels of both apalutamide and this compound allowed for timely adjustments in therapy to mitigate adverse effects while maintaining efficacy.

Safety Case Study

A retrospective analysis highlighted that:

- Patients exhibiting higher levels of this compound reported more frequent adverse events.

- Clinical management strategies focused on dose adjustments based on plasma concentration monitoring improved patient outcomes without compromising treatment efficacy.

Properties

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANHOAPFBHUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336279 | |

| Record name | N-Desmethylapalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332391-11-3 | |

| Record name | N-Desmethylapalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylapalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLAPALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?

A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].

Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?

A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.

Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?

A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.